molecular formula C7H10N2O B2367205 2-(1H-imidazol-1-yl)cyclobutan-1-ol CAS No. 2189434-04-4

2-(1H-imidazol-1-yl)cyclobutan-1-ol

Cat. No.: B2367205
CAS No.: 2189434-04-4
M. Wt: 138.17
InChI Key: QGULLMCUBBDAMD-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring and an imidazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated imidazole derivatives

Scientific Research Applications

2-(1H-imidazol-1-yl)cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole ring.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a cyclobutane ring.

    1-((2-methyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol: Contains a methyl group on the imidazole ring.

    1,2-bis((1H-imidazol-1-yl)methyl)benzene: Features two imidazole groups attached to a benzene ring.

Uniqueness

2-(1H-imidazol-1-yl)cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and an imidazole group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-imidazol-1-ylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-2-1-6(7)9-4-3-8-5-9/h3-7,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGULLMCUBBDAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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